molecular formula C23H17ClN6OS B11324419 1,3-Benzoxazol-2-YL {[7-(2-chlorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide

1,3-Benzoxazol-2-YL {[7-(2-chlorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide

Cat. No.: B11324419
M. Wt: 460.9 g/mol
InChI Key: JZXVOYGQYRGELC-UHFFFAOYSA-N
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Description

1,3-Benzoxazol-2-YL {[7-(2-chlorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide is a complex organic compound that belongs to the class of benzoxazole derivatives.

Preparation Methods

The synthesis of 1,3-Benzoxazol-2-YL {[7-(2-chlorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide typically involves the condensation of 2-aminophenol with aldehydes or ketones under various reaction conditions. The use of catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts has been reported to enhance the yield and efficiency of the reaction . Industrial production methods may involve solvent-free conditions and recyclable catalysts to ensure sustainability and cost-effectiveness .

Chemical Reactions Analysis

1,3-Benzoxazol-2-YL {[7-(2-chlorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1,3-Benzoxazol-2-YL {[7-(2-chlorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the growth of bacterial and fungal cells by interfering with their cellular processes . In anticancer research, the compound has been found to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C23H17ClN6OS

Molecular Weight

460.9 g/mol

IUPAC Name

2-[[10-(2-chlorophenyl)-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]methylsulfanyl]-1,3-benzoxazole

InChI

InChI=1S/C23H17ClN6OS/c1-13-14(2)30(17-9-5-3-7-15(17)24)21-20(13)22-27-19(28-29(22)12-25-21)11-32-23-26-16-8-4-6-10-18(16)31-23/h3-10,12H,11H2,1-2H3

InChI Key

JZXVOYGQYRGELC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)CSC4=NC5=CC=CC=C5O4)C6=CC=CC=C6Cl)C

Origin of Product

United States

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